Lauric Acid

Antimicrobial activity Streptococcus pneumoniae Minimum Inhibitory Concentration

Lauric acid (systematically dodecanoic acid, C12:0) is a 12-carbon saturated medium-chain fatty acid (MCFA) occurring as a white to faintly yellow crystalline solid with a melting point of approximately 44 °C. It is the predominant fatty acid in coconut oil (~47–48% of total fatty acids) and palm kernel oil, and is classified as a medium-chain triglyceride constituent, though its digestive absorption behavior shares properties with both medium- and long-chain fatty acids.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 8000-62-2
Cat. No. B7761377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauric Acid
CAS8000-62-2
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)O
InChIInChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)
InChIKeyPOULHZVOKOAJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol;  freely sol in benzene, ether.
Slightly soluble in chloroform;  soluble in acetone, petroleum ether;  very soulble in methanol, ethanol;  miscible with benzene
In water, 4.81 mg/L at 25 °C
0.00481 mg/mL
practically insoluble in water;  soluble in alcohol, chloroform, ethe

Structure & Identifiers


Interactive Chemical Structure Model





Lauric Acid (CAS 8000-62-2) Identity and Procurement-Grade Characteristics


Lauric acid (systematically dodecanoic acid, C12:0) is a 12-carbon saturated medium-chain fatty acid (MCFA) occurring as a white to faintly yellow crystalline solid with a melting point of approximately 44 °C . It is the predominant fatty acid in coconut oil (~47–48% of total fatty acids) and palm kernel oil, and is classified as a medium-chain triglyceride constituent, though its digestive absorption behavior shares properties with both medium- and long-chain fatty acids . Industrially, lauric acid serves as a precursor for surfactants (sodium lauryl sulfate, glycerol monolaurate), personal care ingredients, and feed additives. Its procurement-grade specifications typically include purity ≥98–99% (acidimetric assay), acid value 278–282 mg KOH/g, and saponification value 279–283 mg KOH/g .

Why Lauric Acid Cannot Be Casually Replaced by Capric, Myristic, or Palmitic Acid in Critical Applications


Within the saturated fatty acid series, antimicrobial potency, selectivity, metabolic safety profile, and serum concentration behavior vary dramatically as a function of chain length, meaning that capric acid (C10), lauric acid (C12), myristic acid (C14), and palmitic acid (C16) are not functionally interchangeable . Lauric acid occupies a narrow performance window: it is decisively more potent than capric acid against Gram-positive organisms such as Pneumococcus (0.062 vs. 1.45 µmol/mL) , yet unlike myristic acid and palmitoleic acid, it does not selectively spare commensal Staphylococcus epidermidis, which has direct implications for microbiome-preserving product design . Furthermore, in mammalian metabolic models, lauric acid does not trigger the mitochondrial fragmentation and inflammatory cytokine induction caused by palmitic acid, making chain-length selection a critical safety decision for cell culture, nutritional, and pharmaceutical applications . Simple fatty acid interchange without these data constitutes a functional risk.

Quantitative Differentiation Evidence: Lauric Acid Versus Closest In-Class Analogs


Anti-Pneumococcal Potency: Lauric Acid Requires 23-Fold Lower Concentration Than Capric Acid

In direct head-to-head in vitro testing against Pneumococcus, lauric acid (C12:0) inhibited bacterial growth at a concentration of 0.062 µmol/mL, whereas capric acid (C10:0) required 1.45 µmol/mL and myristic acid (C14:0) required 0.218 µmol/mL to achieve the same inhibitory effect . This represents an approximately 23.4-fold greater potency for lauric acid versus capric acid and a 3.5-fold advantage over myristic acid, directly quantified under identical assay conditions.

Antimicrobial activity Streptococcus pneumoniae Minimum Inhibitory Concentration Fatty acid comparison

Staphylococcal Selectivity Profile: Lauric Acid Lacks the Commensal-Sparing Behavior of Myristic and Palmitoleic Acid

A systematic comparative analysis of six saturated and two unsaturated fatty acids classified lauric acid (C12:0) into the non-selective antibacterial group (Group 2), exhibiting bactericidal activity against both pathogenic S. aureus and commensal S. epidermidis at concentrations above 250 µg/mL . In contrast, myristic acid (C14:0), palmitoleic acid (C16:1), and oleic acid (C18:1) (Group 1) displayed preferential antimicrobial activity against S. aureus while sparing S. epidermidis . This selectivity distinction is critical for formulation strategies that aim to preserve skin microbiome diversity.

Selective bactericidal activity Staphylococcus aureus Staphylococcus epidermidis Skin microbiome

Anti-Clostridium perfringens Activity: Lauric and Myristic Acid Share Lowest MICs Among Organic Acids Tested

In a comparative antimicrobial study against enteropathogenic bacteria, lauric acid and myristic acid demonstrated the lowest minimum inhibitory concentrations (MICs) against Clostridium perfringens strains, both falling within the range of 0.1–0.2 mg/mL . This was substantially lower than caprylic acid (MIC 1–3 mg/mL across all tested cultures) and capric acid (MIC 5 mg/mL against E. coli strains) . While equipotent with myristic acid in this assay, lauric acid provides a lower-molecular-weight, more water-soluble alternative (C12 vs. C14), which can influence formulation behavior.

Clostridium perfringens Necrotic enteritis Poultry health Feed additive

In Vivo Campylobacter Reduction in Broiler Meat: Lauric Acid Feed Additive Achieves ~0.8 log10 cfu/g Reduction Over Control

In a controlled in vivo broiler study, lauric acid administered as a feed additive reduced Campylobacter coli loads in inoculated broiler meat from approximately 5.9 log10 cfu/g (initial) to 3.5 log10 cfu/g in the treatment group after six days of chilled storage (4 °C), compared to 4.3 log10 cfu/g in the untreated control group (P = 0.0295) . This represents a net reduction of approximately 0.8 log10 cfu/g attributable to lauric acid supplementation, with no detrimental effects on slaughter parameters or meat quality traits in the Ross 308 breed . The fatty acid profile of treated broilers confirmed significantly higher lauric acid incorporation into muscle tissue (P < 0.0001) .

Campylobacter coli Broiler chicken Food safety Feed additive In vivo

Metabolic Safety in Human Myotubes: Lauric Acid Does Not Induce Inflammation or Mitochondrial Damage, Unlike Palmitic Acid

In a direct comparison using human primary myotubes challenged with 500 µM of each fatty acid for 24 hours, palmitic acid (C16:0) induced an 11-fold upregulation of IL-6 mRNA (P < 0.01), a 32% decrease in IκBα protein (P < 0.05), 37% mitochondrial fragmentation (P < 0.001), 38% reduction in mitofusin-2 (P < 0.05), and an 11% drop in mitochondrial membrane potential (P < 0.01) . In marked contrast, lauric acid (C12:0) did not trigger any of these pathogenetic mechanisms under identical conditions . The study concluded that lauric acid represents a healthier saturated fatty acid choice for preserving skeletal muscle metabolic health .

Metabolic inflammation Mitochondrial health Insulin resistance Human primary myotubes

Antiviral Activity: Lauric Acid Achieves >100,000-Fold HSV-1 Titer Reduction, Matching Monocaprin and Outperforming Short- and Long-Chain Fatty Acids

In in vitro antiviral assays against herpes simplex virus type 1 (HSV-1), lauric acid and monocaprin (the 1-monoglyceride of capric acid) each caused a greater than 100,000-fold (>5 log10) reduction in viral titer within 1 minute at a concentration of 20 mM . By contrast, short-chain saturated fatty acids (butyric, caproic, caprylic) and long-chain saturated fatty acids (palmitic, stearic) exhibited no or very small antiviral effects under the same conditions . This positions lauric acid within the narrow C10–C12 window of potent, rapid virucidal activity against lipid-enveloped viruses.

Antiviral activity Herpes simplex virus Enveloped virus Viral inactivation

Evidence-Backed Application Scenarios for Lauric Acid Procurement


Antibiotic-Alternative Feed Additive for Poultry Necrotic Enteritis and Food Safety

Lauric acid demonstrates both in vitro potency against Clostridium perfringens (MIC 0.1–0.2 mg/mL) and in vivo efficacy in reducing Campylobacter coli loads in broiler meat by ~0.8 log10 cfu/g compared to untreated controls (P = 0.0295) . These quantitative data, combined with the absence of slaughter parameter or meat quality impairment, support procurement of lauric acid as a feed-grade additive for antibiotic-free poultry production systems targeting both enteric pathogen control and carcass hygiene improvement .

Broad-Spectrum Topical Antimicrobial Formulation Without Commensal Selectivity

Unlike myristic acid (C14:0) and palmitoleic acid (C16:1), which selectively kill S. aureus while sparing commensal S. epidermidis, lauric acid (C12:0) displays non-selective bactericidal activity against both staphylococcal species at concentrations above 250 µg/mL . This property makes lauric acid the appropriate medium-chain fatty acid choice when the formulation objective is complete staphylococcal eradication rather than microbiome-preserving selective inhibition.

Cell Culture and Nutritional Lipid Component with Documented Low Mitochondrial Toxicity

In human primary myotube models, lauric acid (500 µM, 24 h) produced none of the pathogenic responses induced by palmitic acid (C16:0) at the identical concentration – no IL-6 upregulation, no IκBα degradation, no mitochondrial fragmentation, and no mitochondrial membrane potential loss . This direct comparative evidence supports procurement of high-purity lauric acid for cell culture lipid supplementation, parenteral nutrition admixtures, and metabolic research applications where palmitic acid's lipotoxicity profile is unacceptable .

Antiviral Raw Material for Enveloped Virus Inactivation Products

Lauric acid achieves >100,000-fold (>5 log10) reduction in herpes simplex virus type 1 titer within 1 minute at 20 mM concentration, a potency level matched only by monocaprin among tested fatty acid derivatives and far exceeding the negligible activity of short-chain (≤C8) and long-chain (≥C16) saturated fatty acids . This evidence supports procurement of lauric acid as a virucidal active ingredient for topical antiviral formulations, surface disinfectants, and oral care products targeting lipid-enveloped viruses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lauric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.